molecular formula C12H10Cl2O3 B127995 Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate CAS No. 74073-22-6

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Cat. No.: B127995
CAS No.: 74073-22-6
M. Wt: 273.11 g/mol
InChI Key: QQXPSPWWWCQBFM-RMKNXTFCSA-N
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Description

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate is an organic compound with the molecular formula C12H10Cl2O3 It is a derivative of acetoacetate and features a dichlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of methyl acetoacetate with 2,3-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The dichlorobenzylidene group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorobenzylidene)-3-oxobutanoate
  • Methyl 2-(2,5-dichlorobenzylidene)-3-oxobutanoate
  • Methyl 2-(2,6-dichlorobenzylidene)-3-oxobutanoate

Uniqueness

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate is unique due to the specific positioning of the chlorine atoms on the benzylidene group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXPSPWWWCQBFM-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=C(C(=CC=C1)Cl)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473827
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74073-22-6
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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